
(4-n-Butyloxy-3-chlorophenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-n-butyloxy-3-chlorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-n-butyloxy-3-chlorophenyl)zinc bromide typically involves the reaction of (4-n-butyloxy-3-chlorophenyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4-n-butyloxy-3-chlorophenyl) bromide+Zn→(4-n-butyloxy-3-chlorophenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. Large-scale production also incorporates advanced purification techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(4-n-butyloxy-3-chlorophenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can participate in reduction reactions under specific conditions.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and epoxides.
Oxidizing agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution reactions: Formation of new carbon-carbon bonds, leading to complex organic molecules.
Oxidation reactions: Formation of alcohols, ketones, or carboxylic acids.
Reduction reactions: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-n-butyloxy-3-chlorophenyl)zinc bromide is used as a reagent for forming carbon-carbon bonds in complex organic synthesis. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to modify biomolecules, aiding in the study of biochemical pathways and molecular interactions.
Medicine
In medicinal chemistry, it is employed in the synthesis of drug candidates, enabling the creation of novel therapeutic agents.
Industry
Industrially, this compound is used in the production of fine chemicals, polymers, and materials science applications.
Mécanisme D'action
The mechanism of action of (4-n-butyloxy-3-chlorophenyl)zinc bromide involves its role as a nucleophile in substitution reactions. The zinc atom coordinates with the carbon atom, enhancing its nucleophilicity and facilitating the attack on electrophiles. This results in the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-n-butylphenyl)zinc bromide
- (3-chlorophenyl)zinc bromide
- (4-methoxyphenyl)zinc bromide
Uniqueness
(4-n-butyloxy-3-chlorophenyl)zinc bromide is unique due to the presence of both butyloxy and chloro substituents on the phenyl ring. This combination imparts distinct reactivity and selectivity, making it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C10H12BrClOZn |
|---|---|
Poids moléculaire |
328.9 g/mol |
Nom IUPAC |
bromozinc(1+);1-butoxy-2-chlorobenzene-4-ide |
InChI |
InChI=1S/C10H12ClO.BrH.Zn/c1-2-3-8-12-10-7-5-4-6-9(10)11;;/h5-7H,2-3,8H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
LKWFVZHEWNCQOT-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC1=C(C=[C-]C=C1)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


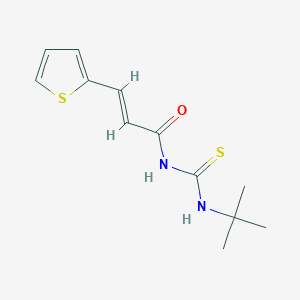
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(4-chloro-3-methylphenoxy)acetamide]](/img/structure/B14878482.png)
![4-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14878489.png)


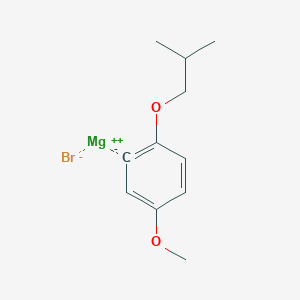
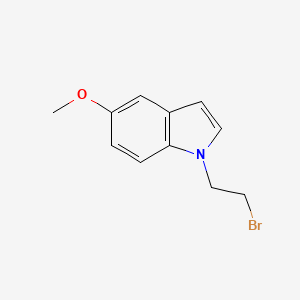
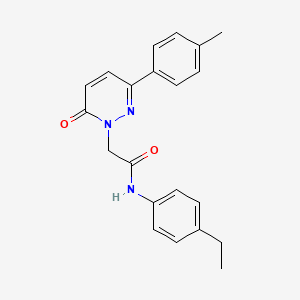
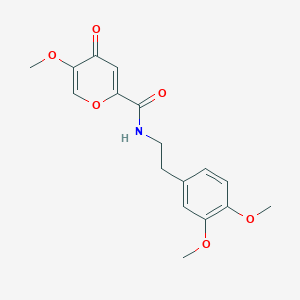


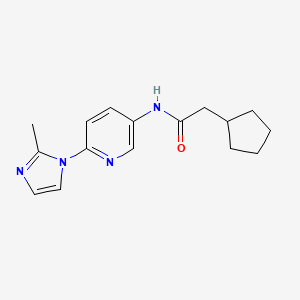
![N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B14878567.png)
![1-Oxa-4-azaspiro[5.5]undecan-5-one](/img/structure/B14878569.png)
